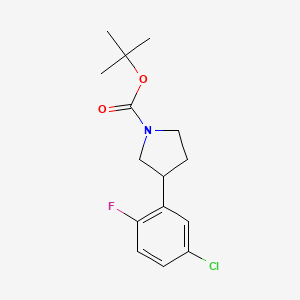
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a fluoro substituent at the 2-position of the phenyl ring
Méthodes De Préparation
The synthesis of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available N-Boc-pyrrolidine.
Lithiation/Borylation: Enantiopure boronic ester is prepared via a (+)-sparteine mediated asymmetric lithiation/borylation.
Introduction of Ester Moiety: The ester moiety is introduced via stereospecific radical-induced 1,2-migration of the corresponding in situ generated vinyl and isopropenyl boron ate complexes.
Analyse Des Réactions Chimiques
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
Pyrrolizines: Studied for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the presence of the Boc protecting group, which can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C15H19ClFNO2 |
|---|---|
Poids moléculaire |
299.77 g/mol |
Nom IUPAC |
tert-butyl 3-(5-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
RKMDGTMFPUVUGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


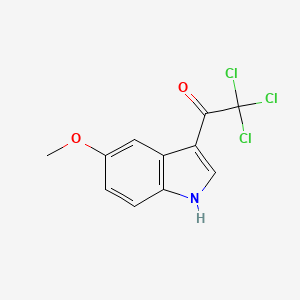
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
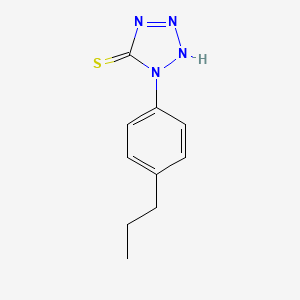
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
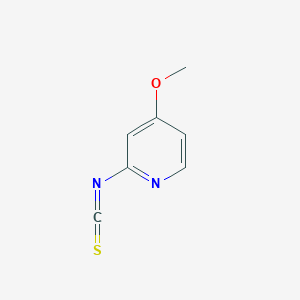
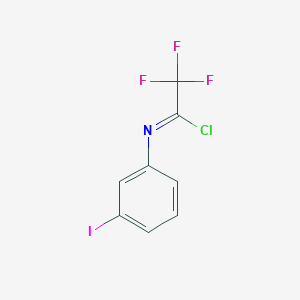
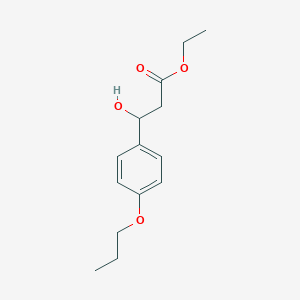
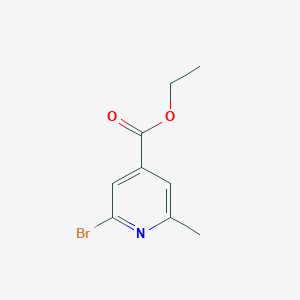
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)

